
5-(3-Methyldiazirin-3-yl)pentan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Methyldiazirin-3-yl)pentan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a photoaffinity labeling reagent, which means that it can be used to identify and study the interactions between proteins and other molecules. In
Wirkmechanismus
The mechanism of action of 5-(3-Methyldiazirin-3-yl)pentan-2-one involves the formation of a covalent bond between the compound and specific amino acid residues in the target protein. This covalent bond is formed when the compound is activated by UV light, which causes the diazirine group to undergo a photochemical reaction and form a highly reactive carbene intermediate. This carbene intermediate then reacts with the amino acid residues in the protein to form a covalent bond, which allows the compound to label and identify the binding sites of the protein.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 5-(3-Methyldiazirin-3-yl)pentan-2-one are largely dependent on the specific protein or molecule that is being studied. However, this compound has been shown to have minimal effects on the overall structure and function of the protein, which makes it an ideal tool for studying protein interactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-Methyldiazirin-3-yl)pentan-2-one in lab experiments is its ability to selectively label specific amino acid residues in a protein. This allows researchers to study the interactions between proteins and other molecules with high specificity and accuracy. However, there are also limitations to using this compound, including the need for UV light to activate the compound and the potential for non-specific labeling of other molecules in the sample.
Zukünftige Richtungen
There are several future directions for research involving 5-(3-Methyldiazirin-3-yl)pentan-2-one. One area of research could focus on developing new and improved synthesis methods for this compound, which could make it more accessible to researchers. Another area of research could focus on developing new applications for this compound, such as using it to study protein-protein interactions or to identify new drug targets. Additionally, research could focus on developing new photoaffinity labeling reagents that are more efficient and have fewer limitations than 5-(3-Methyldiazirin-3-yl)pentan-2-one.
Synthesemethoden
The synthesis of 5-(3-Methyldiazirin-3-yl)pentan-2-one is a complex process that involves several steps. The first step involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-pentanediol to form the corresponding diester. The diester is then treated with hydrazine hydrate to form the corresponding hydrazide, which is then reacted with triphosgene to form the corresponding isocyanate. Finally, the isocyanate is reacted with diazomethane to form 5-(3-Methyldiazirin-3-yl)pentan-2-one.
Wissenschaftliche Forschungsanwendungen
5-(3-Methyldiazirin-3-yl)pentan-2-one is commonly used as a photoaffinity labeling reagent in scientific research. This compound can be used to study the interactions between proteins and other molecules by attaching to specific amino acid residues in the protein of interest. This allows researchers to identify and study the binding sites of the protein and other molecules, which can provide valuable insights into the function of the protein and its role in biological processes.
Eigenschaften
CAS-Nummer |
145838-81-9 |
|---|---|
Produktname |
5-(3-Methyldiazirin-3-yl)pentan-2-one |
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
5-(3-methyldiazirin-3-yl)pentan-2-one |
InChI |
InChI=1S/C7H12N2O/c1-6(10)4-3-5-7(2)8-9-7/h3-5H2,1-2H3 |
InChI-Schlüssel |
QAXHITIBTRUUFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCC1(N=N1)C |
Kanonische SMILES |
CC(=O)CCCC1(N=N1)C |
Synonyme |
2-Pentanone, 5-(3-methyl-3H-diazirin-3-yl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




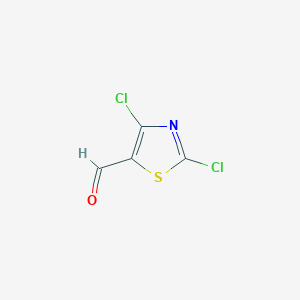
![4-Chlorobenzo[c]isoxazole](/img/structure/B121948.png)

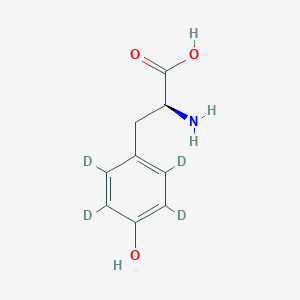
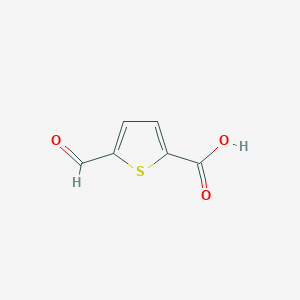

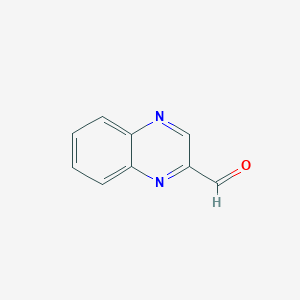
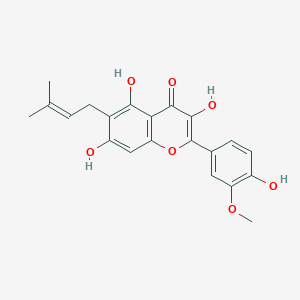
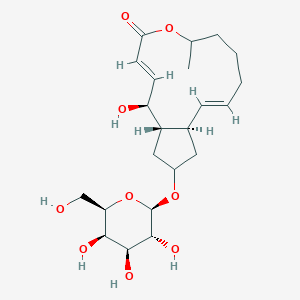
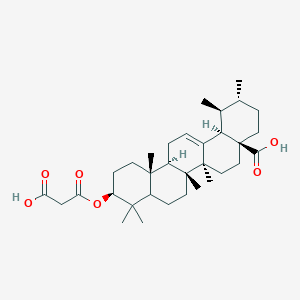
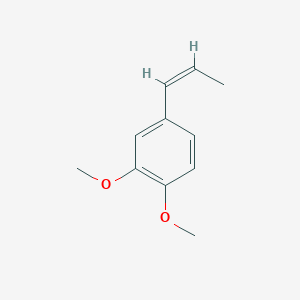
![(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-N-[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]-4-methylpentanamide](/img/structure/B121971.png)
